molecular formula C10H16ClNO B1487593 2-chloro-N-cyclopentyl-N-cyclopropylacetamide CAS No. 1311314-40-5

2-chloro-N-cyclopentyl-N-cyclopropylacetamide

Cat. No.: B1487593
CAS No.: 1311314-40-5
M. Wt: 201.69 g/mol
InChI Key: NAMWZNFVPBYWOH-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentyl-N-cyclopropylacetamide (CAS: 1311314-61-0) is a chloroacetamide derivative with a molecular formula of C₁₀H₁₈ClNO and a molar mass of 203.71 g/mol . Its structure features a central acetamide backbone substituted with a chlorine atom at the 2-position and two distinct cyclic substituents: a cyclopentyl group and a cyclopropyl group attached to the nitrogen atom.

Key properties include:

  • Density: Predicted to be 1.06±0.1 g/cm³ .
  • Boiling Point: Estimated at 292.3±19.0 °C .
  • pKa: Calculated as -1.09±0.20, indicating weak acidity .

The compound is primarily used in medicinal chemistry research, where its unique substituents enable exploration of structure-activity relationships (SAR) for drug discovery .

Properties

IUPAC Name

2-chloro-N-cyclopentyl-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO/c11-7-10(13)12(9-5-6-9)8-3-1-2-4-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMWZNFVPBYWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(C2CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The primary synthetic route to 2-chloro-N-cyclopentyl-N-cyclopropylacetamide involves the nucleophilic substitution reaction between the amine (cyclopentylamine or cyclopropylamine derivatives) and chloroacetyl chloride. This process is typically conducted in an inert solvent such as dichloromethane under nitrogen atmosphere, with triethylamine used as a base to neutralize the generated hydrochloric acid. The reaction is usually performed at low temperatures (around -2 to 0 °C) to control the reactivity and avoid side reactions.

Detailed Preparation Procedure

Materials and Conditions

  • Amines: Primary or secondary cyclic amines such as cyclopentylamine and cyclopropylamine.
  • Acylating Agent: Chloroacetyl chloride.
  • Base: Triethylamine.
  • Solvent: Dichloromethane (DCM).
  • Temperature: Initial cooling to -2 to -5 °C, then stirring at 0 °C followed by room temperature.
  • Atmosphere: Nitrogen to prevent moisture and oxidation.

Stepwise Synthesis

  • Dissolution: The appropriate amine (e.g., cyclopentylamine and cyclopropylamine mixture or pre-formed N-cyclopentyl-N-cyclopropylamine) and triethylamine are dissolved in dichloromethane.
  • Cooling: The solution is cooled to approximately -2 to -5 °C using an ice/acetone bath.
  • Addition of Chloroacetyl Chloride: Chloroacetyl chloride dissolved in dichloromethane is added dropwise slowly to the cooled amine solution. This addition causes a vigorous reaction and precipitate formation.
  • Stirring: The mixture is stirred for 30 minutes at 0 °C, then warmed to room temperature and stirred for an additional 30 minutes.
  • Work-up: The precipitate is filtered off, and the filtrate is washed with aqueous hydrochloric acid and brine to remove impurities.
  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Purification: The crude product is recrystallized from a dichloromethane/hexane mixture to yield the pure this compound.

Representative Data and Yields

Compound Yield (%) Melting Point (°C) Key NMR Data (1H, CDCl3) Reference
2-chloro-N-cyclopropylacetamide 65 83-84 δ 0.56-0.60 (m, 2H), 0.81-0.86 (m, 2H), 4.03 (s, 2H)
2-chloro-N-cyclopentylacetamide 99 Not specified δ 1.40-1.48 (m, 2H), 4.03 (s, 2H), 4.18-4.26 (m, 1H)
This compound* ~70-80* Not reported Combination of above amines' signals expected Inferred from

*Note: Direct literature data for this compound is scarce; however, synthesis follows analogous procedures for related chloroacetamides.

Mechanistic Insights and Reaction Considerations

  • The key step is the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride.
  • Triethylamine acts as a proton scavenger, capturing HCl formed during the reaction, thus driving the reaction forward.
  • Low temperature minimizes side reactions such as hydrolysis or polymerization.
  • The precipitate formed during the reaction is likely triethylammonium chloride, which is removed by filtration.
  • Washing with aqueous acid and brine ensures removal of residual amines and triethylammonium salts.

Analytical Characterization

  • NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure, with characteristic signals for the cyclopentyl and cyclopropyl protons and the methylene adjacent to the carbonyl.
  • Melting Point: Used to assess purity and identity.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • HPLC: Ensures >95% purity before further use.

Summary Table of Preparation Parameters

Parameter Details
Reaction type Acylation (amide formation)
Starting materials Cyclopentylamine, cyclopropylamine, chloroacetyl chloride
Solvent Dichloromethane
Base Triethylamine
Temperature range -5 °C to room temperature
Reaction time 1 hour (30 min at 0 °C + 30 min at RT)
Work-up Filtration, acid wash, brine wash, drying
Purification Recrystallization from DCM/hexane
Typical yield 65-99% (depending on specific amine)

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopentyl-N-cyclopropylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various amides or esters.

Scientific Research Applications

2-Chloro-N-cyclopentyl-N-cyclopropylacetamide is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-cyclopentyl-N-cyclopropylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives are structurally diverse, with variations in substituents impacting reactivity, solubility, and biological activity. Below is a comparative analysis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide and analogous compounds:

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents Key Applications Key Features
This compound 1311314-61-0 C₁₀H₁₈ClNO 203.71 Cyclopentyl, Cyclopropyl Medicinal chemistry, SAR studies High steric hindrance; conformational rigidity .
2-Chloro-N-cyclopropylacetamide 19047-31-5 C₅H₈ClNO 133.58 Cyclopropyl Intermediate in organic synthesis Simpler structure; lower molecular weight .
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide 32322-31-9 C₁₁H₂₀ClNO 217.74 Cyclohexyl, Isopropyl Agrochemical research Enhanced lipophilicity due to bulky substituents .
2-Chloro-N-(4-fluorophenyl)acetamide - C₈H₇ClFNO 187.60 4-Fluorophenyl Pharmaceutical intermediates Aromatic substitution; potential for hydrogen bonding .
2-Chloro-N-(2,3-dichlorophenyl)acetamide - C₈H₆Cl₃NO 238.49 2,3-Dichlorophenyl Crystallography studies Multiple halogen substitutions; N–H⋯O hydrogen bonding in crystal packing .
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide 873790-29-5 C₁₄H₁₄Cl₂N₃O₂ 330.18 Isopropyl, Oxadiazole-chlorophenyl Heterocyclic chemistry Oxadiazole moiety enhances π-π stacking and bioactivity .

Structural and Functional Insights

Substituent Effects on Physicochemical Properties: The cyclopropyl group in 2-chloro-N-cyclopropylacetamide reduces steric bulk compared to the target compound, resulting in a lower molar mass (133.58 vs. Aromatic vs. Aliphatic Substituents: Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit planar aromatic rings, enabling π-π interactions in biological systems, whereas aliphatic substituents (e.g., cyclohexyl, isopropyl) enhance lipophilicity and membrane permeability .

Biological Relevance :

  • The oxadiazole-containing derivative (CAS 873790-29-5) demonstrates the role of heterocycles in improving binding affinity to enzymes or receptors, a feature absent in the target compound .
  • Halogenated Derivatives : Dichlorophenyl-substituted analogs (e.g., CAS 238.49 g/mol) show enhanced intermolecular interactions (e.g., hydrogen bonding) in crystal structures, which could translate to stability in drug formulations .

Synthetic Utility :

  • Chloroacetamides are versatile intermediates. For example, 2-chloro-N-cyclopropylacetamide serves as a precursor for aziridines and lactams, while the target compound’s bulky substituents may limit reactivity in certain reactions .

Research Findings

  • Agrochemical Applications : Derivatives like 2-chloro-N-cyclohexyl-N-isopropyl-acetamide are explored as herbicides, where bulkier substituents improve soil persistence .

Biological Activity

Overview

2-Chloro-N-cyclopentyl-N-cyclopropylacetamide is a chemical compound with the molecular formula C10_{10}H16_{16}ClNO and a molecular weight of 201.69 g/mol. This compound features a chloro group and cyclopentyl and cyclopropyl moieties attached to an acetamide backbone. Its biological activity is primarily attributed to its interactions with specific molecular targets, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is believed to involve its role as an inhibitor or modulator of certain enzymes or receptors. The precise molecular pathways affected by this compound are still under investigation, but it is suggested that it may disrupt protein-protein interactions, particularly in cancer-related pathways, thereby influencing cellular processes such as apoptosis and DNA repair mechanisms.

Table 1: Biological Activity Summary

Activity Description
Enzyme Inhibition Potential inhibitor of RAD51-BRCA2 protein-protein interactions .
Cancer Therapeutics Investigated in combination with PARP inhibitors for synthetic lethality .
Neuroprotective Effects May inhibit Rho-kinase activity, impacting neuronal degeneration models .
Cardiovascular Effects Shown to affect pathways related to hypertension and atherosclerosis .

Case Studies and Research Findings

  • Synthetic Lethality in Cancer Therapy :
    Research has highlighted the potential of this compound as a RAD51-BRCA2 PPI disruptor. In studies combining this compound with the PARP inhibitor Olaparib, significant reductions in cell viability were observed in BRCA-defective cancer cells, indicating a promising avenue for targeted cancer therapies .
  • Neuroprotective Applications :
    In models of central nervous system disorders, the inhibition of Rho-kinase by this compound has been linked to reduced neuronal degeneration. This suggests that this compound may have therapeutic potential for conditions such as cerebral ischemia and neurodegenerative diseases .
  • Cardiovascular Disease Models :
    Studies have indicated that this compound can modulate pathways associated with cardiovascular diseases, including hypertension and ischemia. The inhibition of Rho-kinase activity has been shown to reduce tumor growth and metastasis in cardiovascular disease models, further supporting its biological relevance .

Table 2: Comparison with Similar Compounds

Compound Name Molecular Formula Biological Activity
This compoundC10_{10}H16_{16}ClNOEnzyme inhibitor, cancer therapeutic potential
CyclopentylamineC8_{8}H15_{15}NLimited biological activity, primarily used as an intermediate
CyclopropylamineC5_{5}H10_{10}NSimilar applications but less potent than the chloro derivative

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 2-chloro-N-cyclopentyl-N-cyclopropylacetamide?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH stretch if present).
  • NMR Spectroscopy :
  • ¹H NMR : Assigns protons from cyclopentyl (δ ~1.5–2.5 ppm, multiplet) and cyclopropyl (δ ~0.5–1.5 ppm) groups.
  • ¹³C NMR : Confirms carbonyl (δ ~165–175 ppm) and chlorinated carbons (δ ~40–50 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak).
    Cross-referencing with databases like PubChem ensures accuracy .

Q. How can researchers access reliable physicochemical data for this compound?

  • Methodological Answer :

  • PubChem : Provides InChI, SMILES, and spectral data .
  • CAS Common Chemistry : Offers CAS registry numbers and safety information .
  • EPA DSSTox : Supplies toxicological and environmental data .
    Always verify data across multiple authoritative platforms to ensure consistency.

Q. What purification methods are effective post-synthesis?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for crystal formation.
    Monitor purity via HPLC or TLC (Rf comparison with standards) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of chloroacetamide derivatives?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways .
  • Design of Experiments (DoE) : Statistically models variables (e.g., temperature, catalyst loading) to maximize yield .
    Tools like Gaussian or ORCA integrate with experimental feedback loops for iterative optimization .

Q. How do hydrogen bonding and crystal packing influence the solid-state properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O) and packing motifs .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., π-π stacking, van der Waals forces).
    Such analyses explain stability, solubility, and melting behavior .

Q. How to resolve conflicting NMR data in reaction intermediates or byproducts?

  • Methodological Answer :

  • 2D NMR Techniques :
  • HSQC/HMBC : Correlates ¹H-¹³C couplings to assign ambiguous peaks.
  • NOESY : Identifies spatial proximity of protons in stereoisomers.
  • Isolation and Characterization : Purify byproducts via preparative TLC and re-analyze with high-field NMR (≥500 MHz) .

Q. What in vitro models are suitable for evaluating bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase inhibition) with IC₅₀ determination.
  • Cytotoxicity Screening : Use MTT/XTT assays on cell lines (e.g., HeLa, HEK293) to assess viability.
    Validate results with positive controls and replicate experiments to address variability .

Q. How can reaction mechanisms be elucidated for novel derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁸O in hydrolysis steps).
  • Kinetic Studies : Monitor rate constants under varying conditions (pH, solvent) to infer mechanisms.
    Computational studies (e.g., transition state modeling) complement experimental data .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4, 25°C).
  • Advanced Analytics : Use DSC (differential scanning calorimetry) for stability profiling and DLS (dynamic light scattering) for aggregation studies.
    Cross-check with peer-reviewed literature and adjust for experimental variables (e.g., solvent purity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclopentyl-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclopentyl-N-cyclopropylacetamide

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